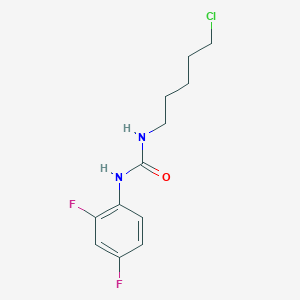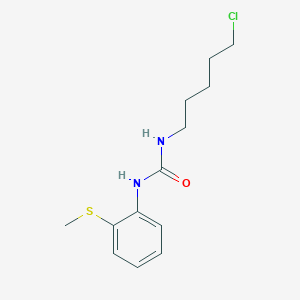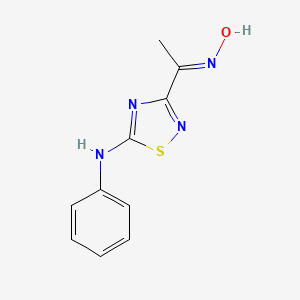
1-(pyridin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-2-yl)azepane is a heterocyclic compound with the molecular formula C11H16N2 It is characterized by a seven-membered ring containing one nitrogen atom and a pyridine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hexamethylenediamine with pyridine derivatives under controlled temperature and pressure. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency. Solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
1-(pyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxo derivatives and hydroxylated products.
Reduction: Reduced forms of the compound with altered hydrogenation states.
Substitution: Substituted azepine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(pyridin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Azepine, hexahydro-1-(pyrrolidinyl)-: Similar structure but with a pyrrolidine substituent instead of pyridine.
1H-Azepine, hexahydro-1-(1-piperidinyl)-: Contains a piperidine substituent.
1H-Azepine, hexahydro-1-(1-piperazinyl)-: Features a piperazine substituent.
Uniqueness
1-(pyridin-2-yl)azepane is unique due to its specific pyridine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts.
Propiedades
Número CAS |
65222-00-6 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-pyridin-2-ylazepane |
InChI |
InChI=1S/C11H16N2/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-11/h3-4,7-8H,1-2,5-6,9-10H2 |
Clave InChI |
WMUXUPJEKFKIAV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC=CC=N2 |
SMILES canónico |
C1CCCN(CC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide](/img/structure/B1659378.png)

![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)
![8-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659382.png)
![8-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659383.png)
![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)


![4-[2-(4-Ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1659391.png)
![N-[(Z)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B1659392.png)
![2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate](/img/structure/B1659393.png)
![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)
